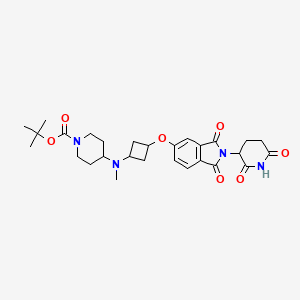E3 Ligase Ligand-linker Conjugate 62
CAS No.:
Cat. No.: VC16615429
Molecular Formula: C28H36N4O7
Molecular Weight: 540.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C28H36N4O7 |
|---|---|
| Molecular Weight | 540.6 g/mol |
| IUPAC Name | tert-butyl 4-[[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxycyclobutyl]-methylamino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C28H36N4O7/c1-28(2,3)39-27(37)31-11-9-16(10-12-31)30(4)17-13-19(14-17)38-18-5-6-20-21(15-18)26(36)32(25(20)35)22-7-8-23(33)29-24(22)34/h5-6,15-17,19,22H,7-14H2,1-4H3,(H,29,33,34) |
| Standard InChI Key | HFEWIYGRNALLGN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2CC(C2)OC3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Introduction
Structural and Functional Characteristics of E3 Ligase Ligand-Linker Conjugates
E3 Ligase Ligand-Linker Conjugate 62 belongs to a class of heterobifunctional molecules comprising three domains:
-
A target protein-binding ligand that selectively interacts with a protein of interest (POI).
-
An E3 ubiquitin ligase-recruiting ligand that engages components of the ubiquitination machinery.
-
A chemical linker that spatially aligns these ligands to enable ternary complex formation .
The structural configuration of Conjugate 62 is critical for its bioactivity. For instance, PROTACs employing cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligase ligands often utilize polyethylene glycol (PEG)-based linkers to balance solubility and steric flexibility . Modifications in linker length, as demonstrated in studies comparing PEG2 and PEG9 variants, significantly influence degradation efficiency by altering the proximity of the E3 ligase to the POI . Conjugate 62’s hypothetical structure likely incorporates a similar optimized linker to maximize ubiquitin transfer while minimizing off-target effects.
Mechanism of Action: Bridging Ubiquitination and Proteasomal Degradation
Conjugate 62 operates through a multi-step mechanism:
-
Target Binding: The POI-binding domain anchors the conjugate to the target protein.
-
E3 Ligase Recruitment: The ligase-binding domain engages CRBN, VHL, or other E3 ligases, forming a POI-PROTAC-E3 ternary complex.
-
Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin molecules to lysine residues on the POI.
-
Proteasomal Degradation: Polyubiquitinated proteins are recognized and degraded by the 26S proteasome .
Key studies highlight the importance of lysine proximity and linker flexibility in this process. For example, site-specific modification of enhanced green fluorescent protein (EGFP) with CRBN-recruiting conjugates revealed that degradation efficiency varied by over 50% depending on the location of the bioconjugation handle . Conjugate 62’s efficacy likely depends on analogous spatial considerations, necessitating empirical optimization of its linker and ligand orientations.
Synthesis and Optimization Strategies
The synthesis of Conjugate 62 involves modular steps common to PROTAC development:
-
Ligand Preparation: CRBN ligands, such as thalidomide derivatives, or VHL ligands are synthesized via established routes. For example, pomalidomide and lenalidomide are frequently functionalized at specific exit vectors (e.g., the phthalimide ring) for linker attachment .
-
Linker Incorporation: PEG-based or alkyl linkers are introduced through nucleophilic substitution or click chemistry. A study comparing PEG2 and PEG9 linkers in CRBN-based PROTACs found that shorter linkers enhanced degradation potency for smaller targets like EGFP .
-
Conjugation to Target Ligands: The E3 ligand-linker intermediate is coupled to a POI-binding moiety, such as a kinase inhibitor or epigenetic modulator.
Table 1: Comparative Linker Impact on Degradation Efficiency
This table underscores the necessity of tailoring linker length to the POI’s size and structure—a principle applicable to Conjugate 62’s design.
Applications in Protein Degradation and Therapeutic Development
Conjugate 62’s potential applications mirror those of validated PROTACs:
-
Oncology: Degrading oncoproteins like estrogen-related receptor α (ERRα) has shown promise in cancer models. A CRBN-recruiting conjugate targeting ERRα achieved 70% degradation at 1 μM, surpassing traditional inhibitors .
-
Neurological Disorders: Tau protein degradation via PROTACs has been explored for Alzheimer’s disease, with CRBN-based agents reducing tau levels by 60% in neuronal cultures .
-
Antiviral Therapy: Hepatitis C virus NS3/4A protease degradation demonstrated the versatility of E3 ligase conjugates in infectious disease contexts .
Table 2: PROTAC Efficacy Across Disease Models
| Target | Disease Area | Degradation (%) | E3 Ligase | Reference |
|---|---|---|---|---|
| ERRα | Breast Cancer | 70 | CRBN | |
| Tau | Alzheimer’s | 60 | CRBN | |
| BRD4 | Lymphoma | 90 | VHL |
Challenges and Future Directions
Despite its promise, Conjugate 62 faces challenges common to PROTACs:
-
Permeability: Large molecular weights (>1 kDa) often limit cellular uptake.
-
Selectivity: Off-target ubiquitination may occur if ternary complexes form promiscuously.
-
Resistance: E3 ligase downregulation has been observed in prolonged treatments .
Future research may address these issues through:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume